molecular formula C11H10ClNO2 B1334929 [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol CAS No. 874468-54-9

[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol

Cat. No. B1334929
M. Wt: 223.65 g/mol
InChI Key: RWUGRGDUCVDTDI-UHFFFAOYSA-N
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Description

“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.65 g/mol . This compound is used for research purposes .


Physical And Chemical Properties Analysis

“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” has a molecular weight of 223.65 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Microwave Assisted Synthesis

The compound has been used in microwave-assisted synthesis, providing a more environmentally friendly and efficient method compared to conventional heating. This process leads to the production of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial applications (Ravula et al., 2016).

Catalytic Reactions

It's involved in catalytic reactions like the aza-Piancatelli rearrangement, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. These reactions are characterized by high selectivity, good yields, and faster reaction times (Reddy et al., 2012).

Biobased HMF Derivatives Production

This compound serves as a building block in the conversion to various derivatives. A process for converting 5-(Hydroxymethyl)furfural (HMF) to furan-based renewable building blocks has been developed, highlighting its potential in sustainable chemistry (Cukalovic & Stevens, 2010).

Enzyme-catalyzed Oxidation

In biochemistry, it's used in enzyme-catalyzed oxidation processes. An example is the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis of Anticancer and Antimicrobial Agents

This compound is also used in the synthesis of compounds with potential anticancer and antimicrobial properties. For instance, derivatives synthesized from it have shown in vitro anticancer activity, especially against breast cancer cells (Mathew & Ezhilarasi, 2021).

Lipase-catalyzed Asymmetric Acylation

It plays a role in lipase-catalyzed asymmetric acylation, useful in the chemoenzymatic synthesis of furan-based alcohols. This technique is significant in producing enantiomerically pure compounds (Hara et al., 2013).

Molecular Docking Studies

Molecular docking studies utilize this compound to understand interactions at the molecular level, aiding in the development of new antibacterial agents (Shahana & Yardily, 2020).

Antioxidant Agents Development

This compound is also part of the synthesis process for developing potent antioxidant agents. These agents are evaluated for their in vitro antioxidant activity, contributing to the field of medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).

properties

IUPAC Name

[5-(4-amino-2-chlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUGRGDUCVDTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265636
Record name 5-(4-Amino-2-chlorophenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol

CAS RN

874468-54-9
Record name 5-(4-Amino-2-chlorophenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874468-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Amino-2-chlorophenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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